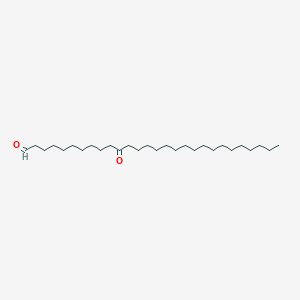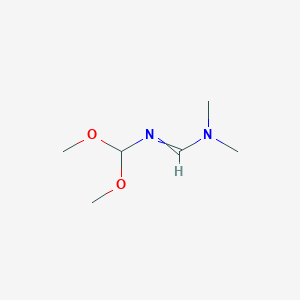
N'-(Dimethoxymethyl)-N,N-dimethylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide is a chemical compound with the molecular formula C5H13NO2. It is known for its applications in various fields, including pharmaceuticals, crop protection, and cosmetics. This compound is an excellent methylating agent for acids, amines, thiols, and amino acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide typically involves the reaction of N,N-dimethylformamide with methanol. This reaction is catalyzed by acids such as dry hydrochloric acid, sulfuric acid, trifluoroacetic acid, or p-toluenesulfonic acid . The reaction proceeds smoothly in the presence of 0.1 mol % acid, without the need to remove water, making it an efficient and environmentally friendly process .
Industrial Production Methods
Industrial production of N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide follows similar synthetic routes but on a larger scale. The use of commercially available catalysts with low cost and low loadings (as low as 0.03 mol %) is common. The reaction temperature ranges from -60°C to 50°C, and the process is designed to be environmentally friendly with a simple work-up procedure .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide has diverse applications in scientific research:
Chemistry: Used as a methylating agent in organic synthesis.
Biology: Utilized in the synthesis of biologically active compounds.
Medicine: Applied in the synthesis of pharmaceuticals.
Industry: Used in the production of crop protection agents and cosmetics.
Wirkmechanismus
The mechanism of action of N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide involves its role as a methylating agent. It transfers methyl groups to various substrates, facilitating the formation of methylated products. This process involves the activation of the compound by acids, which enhances its reactivity towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylformamide dimethyl acetal: An acetal obtained by formal condensation of N,N-dimethylformamide with methanol.
Uniqueness
N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide is unique due to its high efficiency as a methylating agent and its versatility in various applications, including pharmaceuticals, crop protection, and cosmetics .
Eigenschaften
CAS-Nummer |
94815-01-7 |
|---|---|
Molekularformel |
C6H14N2O2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
N'-(dimethoxymethyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)5-7-6(9-3)10-4/h5-6H,1-4H3 |
InChI-Schlüssel |
XMSNWAGJGVMCEP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


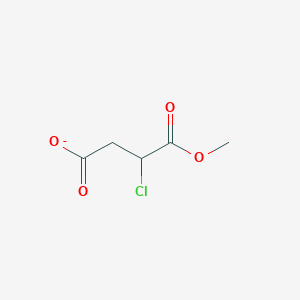
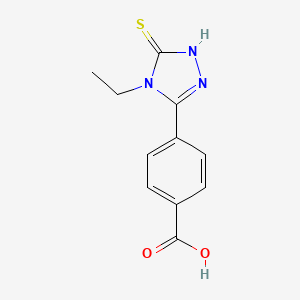
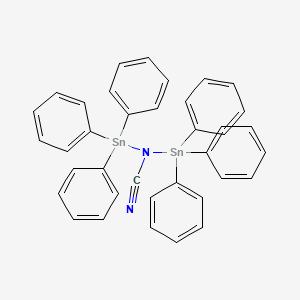
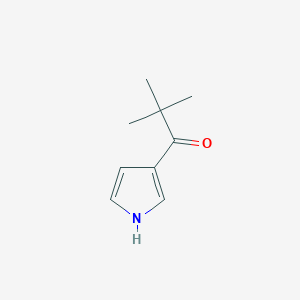
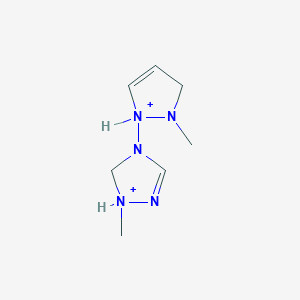
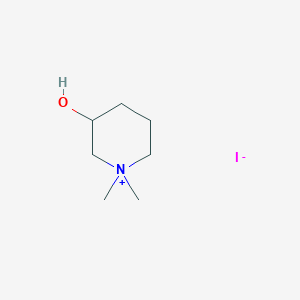
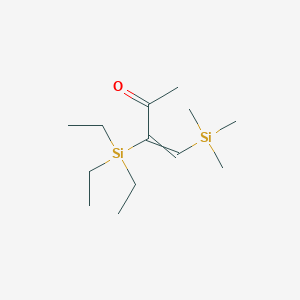

![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
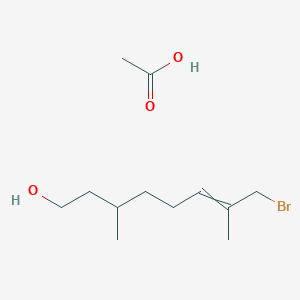
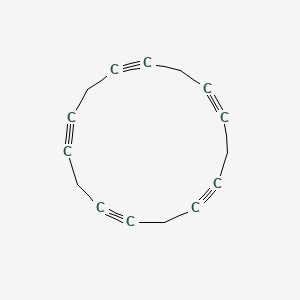
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)
